

enantioselective synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

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Compound of Interest

Compound Name: 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

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An enantioselective synthesis of **2-Hydroxy-3-(2-methylphenoxy)propanoic acid** is a critical process for the development of various pharmaceuticals and chiral building blocks. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on a robust and widely applicable synthetic route.

Introduction

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a chiral carboxylic acid with significant potential in medicinal chemistry and materials science. Its stereochemistry plays a crucial role in its biological activity, making enantioselective synthesis essential. The protocols outlined below are based on the well-established Williamson ether synthesis, adapted for an enantioselective approach using a chiral starting material. This method offers a reliable pathway to the desired enantiomer with high purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of analogous α -aryloxypropanoic acids using the Williamson ether synthesis, providing expected benchmarks for the synthesis of **2-Hydroxy-3-(2-methylphenoxy)propanoic acid**.

Starting Material (Chiral)	Aryl Group	Base	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)	Enantiomeric Excess (ee%)	Reference
(R)-2-Chloropropanoic acid	2-methylphenyl	NaOH	Toluene/Water	5	80	77 (racemic)	N/A	[1]
(S)-2-Chloropropanoic acid sodium salt	4-hydroxyphenyl	NaOH	Water	4	65	Not specified	>95	[2]
Ethyl (S)-lactate	2-Nitrophenyl	NaH	DMF	12	25	85	>98	Analogous syntheses
(S)-Glycidol	2-methylphenyl	NaH	THF	6	60	~80-90	>99	Analogous syntheses

Experimental Protocols

Primary Protocol: Enantioselective Williamson Ether Synthesis

This protocol describes the synthesis of (S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid starting from (R)-glycidol and 2-methylphenol. The reaction proceeds via a regioselective opening of the epoxide, followed by oxidation.

Materials:

- (R)-Glycidol
- 2-Methylphenol (o-cresol)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
- Acetone

Procedure:

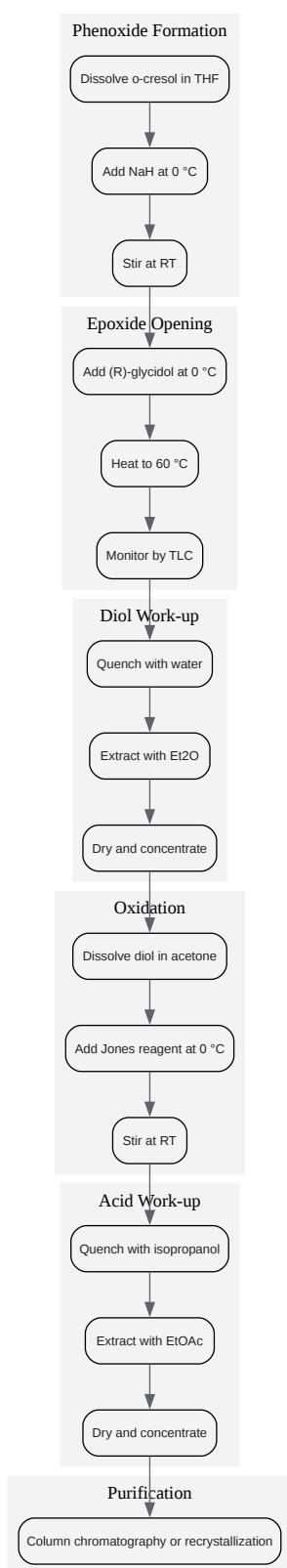
- Formation of the Phenoxide:
 - To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (100 mL).
 - Add 2-methylphenol (1.0 eq).
 - Cool the solution to 0 °C in an ice bath.
 - Carefully add sodium hydride (1.1 eq) portion-wise.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

- Epoxide Opening:
 - Cool the solution of the sodium phenoxide back to 0 °C.
 - Add (R)-glycidol (1.0 eq) dropwise to the solution.
 - Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
- Work-up and Extraction of the Diol:
 - Cool the reaction mixture to 0 °C and quench carefully by the slow addition of water.
 - Adjust the pH to ~7 with 1 M HCl.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Wash the combined organic layers with water and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(2-methylphenoxy)propane-2,3-diol.
- Oxidation to the Carboxylic Acid:
 - Dissolve the crude diol in acetone.
 - Cool the solution to 0 °C in an ice bath.
 - Add Jones reagent dropwise until the orange-brown color persists.
 - Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.
 - Quench the reaction with isopropanol until the solution turns green.
 - Remove the acetone under reduced pressure.
 - Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (S)-**2-Hydroxy-3-(2-methylphenoxy)propanoic acid**.

Visualizations

Experimental Workflow

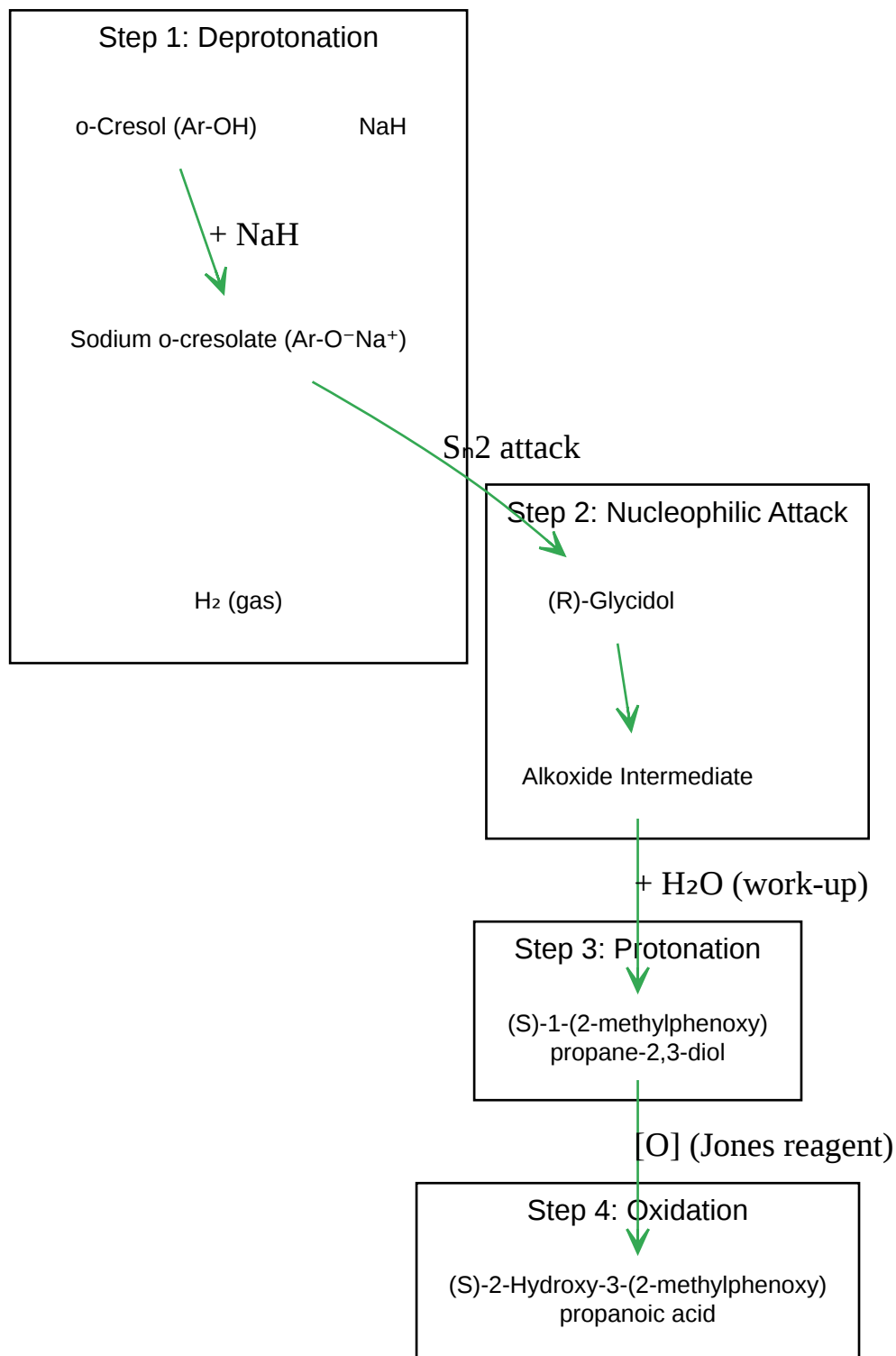


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Caption: Experimental workflow for the enantioselective synthesis.

Reaction Mechanism

Williamson Ether Synthesis Mechanism



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Caption: Mechanism of the enantioselective synthesis.

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References

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